3,4-Dihydro-2H-1,5-benzodithiepine
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Overview
Description
3,4-Dihydro-2H-1,5-benzodithiepine is a heterocyclic compound that contains both sulfur and carbon atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,5-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-dihalobenzenes with dithiols in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,5-benzodithiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodithiepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiepines, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodithiepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1,5-benzodithiepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antiviral activities.
3,4-Dihydro-2H-1,5-benzodioxepine: Used in pharmacological research and has unique structural properties.
Uniqueness
3,4-Dihydro-2H-1,5-benzodithiepine is unique due to its sulfur-containing ring structure, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
78269-38-2 |
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Molecular Formula |
C9H10S2 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodithiepine |
InChI |
InChI=1S/C9H10S2/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 |
InChI Key |
XIZWKFJENMQBFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2SC1 |
Origin of Product |
United States |
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